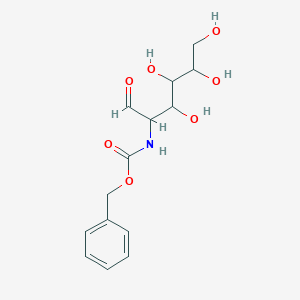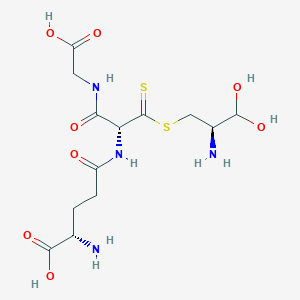
システイン-グルタチオンジスルフィド
概要
説明
L-cysteine glutathione disulfide is an organic disulfide that is the L-cysteinyl derivative of glutathione. It has a role as a human metabolite. It is a glutathione derivative, an organic disulfide and a dicarboxylic acid monoamide.
S-Glutathionyl-L-cysteine is a natural product found in Phaseolus vulgaris with data available.
科学的研究の応用
抗酸化防御とレドックス調節
システイン-グルタチオンジスルフィドは、細胞内のレドックスバランス維持に重要な役割を果たします。内因性抗酸化物質として、活性酸素種(ROS)の無毒化と酸化ストレスからの保護に関与しています。 この化合物のレドックス状態を調節する能力は、細胞シグナル伝達やアポトーシスなどのさまざまな細胞プロセスに不可欠です .
がん研究と治療法
がん細胞では、グルタチオンとその関連システムのレベルがしばしば上昇しており、これは抗がん剤開発に利用されてきました。システイン-グルタチオンジスルフィドは、活性化されると腫瘍環境内で選択的に細胞毒性剤を放出するプロドラッグとして使用できます。 このアプローチにより、健康な組織へのダメージを最小限に抑え、がん治療の有効性を高めることができます .
神経保護と脳薬物送達
血液脳関門に豊富なグルタチオン輸送体は、システイン-グルタチオンジスルフィドベースのプロドラッグを使用して標的化することができます。 これらのプロドラッグは関門をより効果的に通過することができ、治療剤を脳に直接送達することができ、神経変性疾患の治療に役立ちます .
肝保護
システイン-グルタチオンジスルフィドは、特にアセトアミノフェン誘発性肝毒性からマウスを保護する上で、肝保護作用を示すことが実証されています。 これは、薬物過剰摂取または毒素への暴露によって引き起こされる肝臓の損傷を防ぐまたは治療する可能性のある用途を示唆しています .
重金属キレーション
システイン-グルタチオンジスルフィドのチオール基はキレート化特性を持っているため、重金属中毒の治療に役立ちます。 重金属に結合し、体からの除去を促進し、毒性を軽減することができます .
薬物候補の評価
システイン-グルタチオンジスルフィドのグルタチオン抱合体は、反応性求電子試薬の存在の指標として役立ちます。 これは、有害な代謝物の形成の可能性を示すため、薬物候補の安全性と有効性を評価するための貴重な情報を提供します .
ペプチドとタンパク質科学
システイン-グルタチオンジスルフィドは、複雑なペプチドとタンパク質の合成中に、システイン残基を保護し、その後脱保護するための戦略で使用されます。 これは、これらの分子の構造的完全性と生物学的活性を維持するために不可欠です .
プロドラッグ開発
この化合物は、医薬品用途においてプロドラッグとしての役割を果たしており、重要なものです。 特定の生理学的条件下で治療剤を放出するように設計することができ、薬物の安定性、バイオアベイラビリティ、標的化送達を向上させることができます .
作用機序
Target of Action
Cysteine-glutathione disulfide, also known as (2S)-2-amino-5-[[(2R)-1-[(2R)-2-amino-3,3-dihydroxypropyl]sulfanyl-3-(carboxymethylamino)-3-oxo-1-sulfanylidenepropan-2-yl]amino]-5-oxopentanoic acid, primarily targets the body’s thiol redox buffer system . This system is critical to many important cellular functions, and any dysfunction or disruption has been implicated in various diseases .
Mode of Action
The compound interacts with its targets by participating in redox reactions. It exists in two forms: the reduced form (glutathione, GSH) and the oxidized form (glutathione disulfide, GSSG) . GSH can be oxidized, directly or indirectly, by reactive oxygen species, working as a scavenger that prevents excessive oxidation of the cellular environment . GSH can also react with different thiols to form mixed disulfides .
Biochemical Pathways
Cysteine-glutathione disulfide is involved in several biochemical pathways. It plays a crucial role in the redox homeostasis of cells . The maintenance of a high GSH/GSSG ratio is crucial for many physiological functions, and a decrease in this ratio can be utilized as an indicator of oxidative stress . The GSH/GSSG ratio also acts as an important regulator of several mechanisms involved in plant development and in plant stress response .
Pharmacokinetics
It is known that the compound is an endogenous tripeptide and the most abundant endogenous antioxidant . It is synthesized in cells and is the most abundant non-protein thiol . The standard potential value E° of the couple GSSG/2 GSH is equal to +197 mV, and because of its pH dependence according to the Nernst equation, its apparent potential E°′ at the physiological pH is equal to −240 mV .
Result of Action
The result of the action of cysteine-glutathione disulfide is the protection of the body against oxidative stress and reactive electrophiles . It also plays a role in the regulation of the function of various proteins . For example, glutathionylation of proteins is a protective and adaptive mechanism. It affects a number of transport proteins, such as Serca, RyR, VGCC, which allow maintaining normal calcium flow in the myocardium under various pathological conditions .
Action Environment
The action of cysteine-glutathione disulfide is influenced by the redox status of the cell . Changes in redox conditions, including hypoxia, ischemia, and reperfusion, can affect the formation of disulfide bonds between cysteine residues of a protein and glutathione tripeptide . This mechanism is an important part of the co- and post-translational regulation of the function of various proteins .
Safety and Hazards
生化学分析
Biochemical Properties
Cysteine-glutathione disulfide plays a significant role in biochemical reactions. It is involved in the formation of disulfide bonds between the tripeptide glutathione and cysteine residues of proteins, protecting them from irreversible oxidation . The enzymes and proteins it interacts with include glutathione peroxidase, which permits the reduction of peroxides .
Cellular Effects
Cysteine-glutathione disulfide has profound effects on various types of cells and cellular processes. It influences cell function by modulating the cellular redox state . It is critical to many important cellular functions, and its homeostasis is crucial . Disruption of this redox buffer has been implicated in various diseases .
Molecular Mechanism
The molecular mechanism of action of cysteine-glutathione disulfide involves its ability to perform deglutathionylation reactions . It exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It can also react with different thiols to form mixed disulfides .
Temporal Effects in Laboratory Settings
It is known that the GSH/GSSG ratio is often used as an indicator of the cellular redox state .
Metabolic Pathways
Cysteine-glutathione disulfide is involved in several metabolic pathways. It is a part of the thiol redox buffer in the body
Subcellular Localization
It is known that once synthesized in the cytosol, GSH distributes to different subcellular organelles through a GSH transporter-mediated process .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cysteine-glutathione disulfide involves the oxidation of glutathione with hydrogen peroxide in the presence of cysteine. This reaction results in the formation of Cysteine-glutathione disulfide.", "Starting Materials": ["Glutathione", "Hydrogen peroxide", "Cysteine"], "Reaction": [ "Step 1: Add glutathione and cysteine to a reaction vessel", "Step 2: Add hydrogen peroxide dropwise to the reaction mixture with stirring", "Step 3: Allow the reaction to proceed for a specific time period", "Step 4: Isolate the product by filtration or precipitation", "Step 5: Purify the product by recrystallization or chromatography" ] } | |
CAS番号 |
13081-14-6 |
分子式 |
C13H22N4O8S2 |
分子量 |
426.5 g/mol |
IUPAC名 |
2-amino-5-[[3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H22N4O8S2/c14-6(12(22)23)1-2-9(18)17-8(11(21)16-3-10(19)20)5-27-26-4-7(15)13(24)25/h6-8H,1-5,14-15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)(H,24,25)/t6?,7-,8?/m0/s1 |
InChIキー |
BNRXZEPOHPEEAS-WTIBDHCWSA-N |
異性体SMILES |
C(CC(=O)NC(CSSC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N |
SMILES |
C(CC(=O)NC(C(=O)NCC(=O)O)C(=S)SCC(C(O)O)N)C(C(=O)O)N |
正規SMILES |
C(CC(=O)NC(CSSCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N |
外観 |
Assay:≥95%A crystalline solid |
ピクトグラム |
Flammable; Irritant |
同義語 |
CYSSG cysteine-glutathione disulfide cysteine-glutathione mixed disulfide nereithione |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


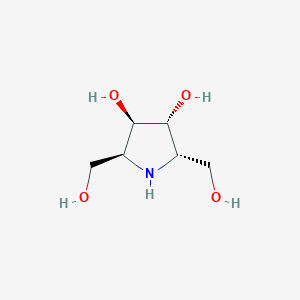
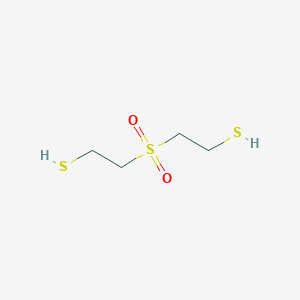
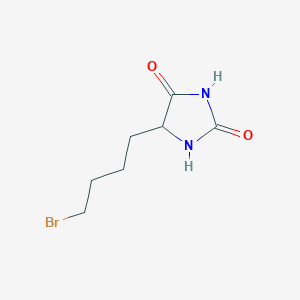
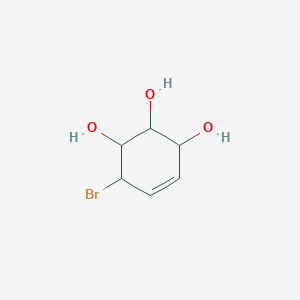
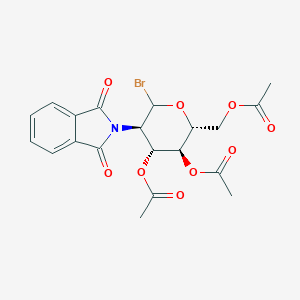
![[(3As,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate](/img/structure/B43488.png)
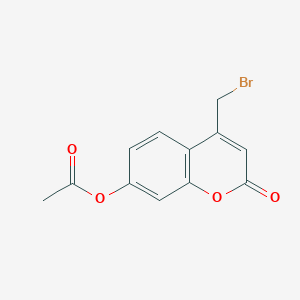
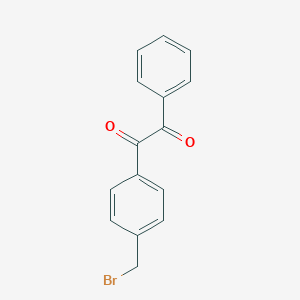
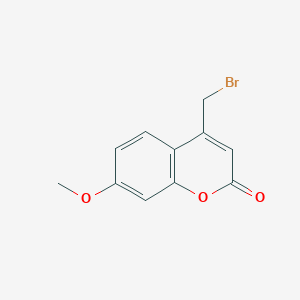
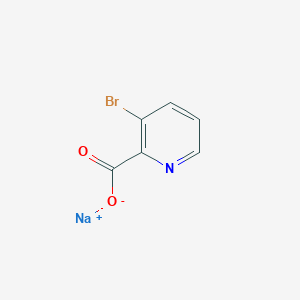
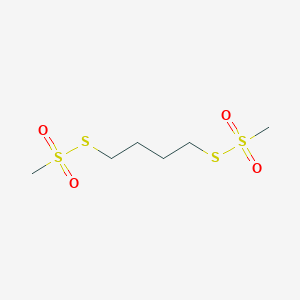
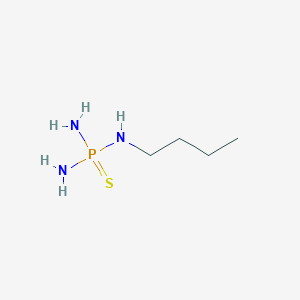
![Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)-](/img/structure/B43499.png)
